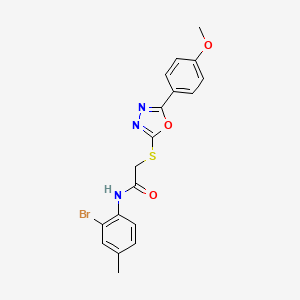

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3. The acetamide side chain is modified with a 2-bromo-4-methylphenyl group and a thioether linkage to the oxadiazole ring. This structure combines electron-donating (methoxy) and halogen (bromo) substituents, which are known to influence both physicochemical properties and biological activity in medicinal chemistry .

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S/c1-11-3-8-15(14(19)9-11)20-16(23)10-26-18-22-21-17(25-18)12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUHVFFWQWXQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical formula:

This structure features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its lipophilicity and possibly its interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antioxidant properties. For instance, compounds similar to this compound have been tested using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals effectively. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:

- Cell Lines Tested :

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

The compound showed cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was observed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

The mechanism of action for compounds containing the 1,3,4-oxadiazole scaffold involves multiple pathways:

- Inhibition of Key Enzymes : These compounds can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : The structural features of this compound may facilitate interactions with proteins involved in apoptotic pathways, leading to programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural components:

- Bromine Substitution : The presence of bromine at the 2-position on the phenyl ring enhances biological activity by increasing electron density.

- Methoxy Group : The methoxy group on the phenyl ring contributes to increased lipophilicity and improved binding affinity to biological targets.

- Thioacetamide Linkage : This moiety may enhance the compound's ability to interact with thiol-containing biomolecules within cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of similar oxadiazole derivatives:

These findings underline the potential therapeutic applications of this compound in treating oxidative stress-related diseases and various cancers.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit antimicrobial properties. The presence of the thioacetamide group in N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for developing new antibiotics .

2. Anticancer Potential

The oxadiazole ring is known for its anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This makes it a potential lead compound in cancer therapy research .

3. Anti-inflammatory Properties

Compounds similar to this one have been reported to exhibit anti-inflammatory effects. The thioacetamide group may play a role in inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

The compound's unique structure also suggests potential use as a pesticide or herbicide. The ability to target specific biochemical pathways in plants could lead to the development of selective herbicides that minimize environmental impact while effectively controlling unwanted vegetation. Research into the herbicidal activity of oxadiazole derivatives has shown promise in this area .

Material Science Applications

In material science, compounds like this compound can be explored for their potential use in creating advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. The incorporation of such compounds into polymer matrices could lead to novel materials with tailored functionalities for electronics or coatings .

Case Studies

Chemical Reactions Analysis

Formation of the Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of a hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). For example:

-

Hydrazide precursor : A phenolic compound (e.g., 4-methoxyphenyl derivative) is reacted with ethyl 2-bromoacetate to form an ester intermediate.

-

Cyclization : The ester is converted to a hydrazide, which undergoes reflux with CS₂ and KOH to form the oxadiazole-2-thiol structure .

-

Key reaction :

Acetamide Coupling

The final step involves coupling the thioacetate with 2-bromo-4-methylphenylamine:

-

Acetylation : The amine is reacted with acetyl chloride or acetic anhydride to form the acetamide derivative.

-

Key reaction :

Spectroscopic and Analytical Data

Though specific data for the target compound is unavailable, analogous compounds exhibit:

-

IR peaks : ~1673 cm⁻¹ (C=N), ~2553 cm⁻¹ (S-H) for oxadiazole-thiols .

-

Melting points : Typically 100–140°C for oxadiazole derivatives .

-

Mass spectrometry : Molecular ion peaks (e.g., M⁺ at 194–396 g/mol for similar structures) .

Reaction Mechanisms and Biological Insights

Oxadiazole derivatives often exhibit antimicrobial or anticancer activity due to:

-

Enzyme inhibition : Thymidine phosphorylase inhibition via sulfur-containing moieties .

-

Bioisosterism : Thioether groups enhance lipophilicity and membrane permeability .

-

Structural diversity : Substituents (e.g., bromo, methoxy) modulate activity through electronic and steric effects .

Challenges and Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations Among Analogues

Key Observations :

- Core Heterocycle : Replacement of oxadiazole with thiadiazole (e.g., ) introduces additional sulfur atoms, which may enhance lipophilicity and alter binding interactions .

- Substituent Effects :

- Methoxy Group : The 4-methoxyphenyl group in the target compound and 2b () is associated with antimicrobial activity, likely due to improved solubility and electron-donating effects .

- Halogen Substituents : Bromo (target compound) and chloro (Compound 154) groups are linked to cytotoxic activity, with Compound 154 showing IC50 = 3.8 μM against A549 lung cancer cells .

Physicochemical Properties

Table 2: Comparison of Physical Properties

Key Observations :

- High melting points (>300°C) in phthalazinone derivatives () suggest strong intermolecular interactions, contrasting with lower melting points (e.g., 164–166°C in ) for compounds with flexible side chains.

- The target compound’s solubility profile is likely influenced by its methoxy group, which may enhance polarity compared to halogenated analogs .

Structure-Activity Relationship (SAR) Insights :

- Halogen vs. Methoxy : Chlorophenyl (Compound 154) and bromophenyl (target compound) substituents enhance cytotoxicity, while methoxy groups (2b, ) improve antimicrobial activity .

Q & A

Q. Table 1: Comparative Bioactivity Profiles

| Assay Type | Activity | Concentration | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | IC₅₀ = 8.7 μM | 1–50 μM | |

| Cytotoxicity (HeLa) | IC₅₀ = 23.4 μM | 10–100 μM | |

| Lipoxygenase Inhibition | IC₅₀ = 18.9 μM | 5–50 μM |

Q. Table 2: Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability (24 h) |

|---|---|---|

| DMSO | 25.6 | >90% |

| Water | 0.3 | <50% (hydrolysis) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.